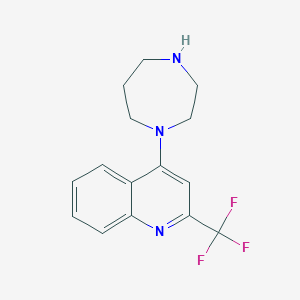

4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline

Description

4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline is a heterocyclic compound featuring a quinoline core substituted at position 4 with a 1,4-diazepane ring and at position 2 with a trifluoromethyl (-CF₃) group. The quinoline scaffold is well-known for its pharmacological relevance, particularly in antimicrobial, anticancer, and central nervous system (CNS) therapeutics . This compound is part of a broader class of diazepane-substituted quinolines explored for their modular synthesis and tunable bioactivity .

Properties

IUPAC Name |

4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N3/c16-15(17,18)14-10-13(21-8-3-6-19-7-9-21)11-4-1-2-5-12(11)20-14/h1-2,4-5,10,19H,3,6-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYXOCDRUHABFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=CC(=NC3=CC=CC=C32)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Attachment of the Diazepane Ring: The diazepane ring can be attached to the quinoline core through nucleophilic substitution reactions, using appropriate diazepane derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or ligand for studying biological processes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Comparative Insights

- Core Heterocycle Modifications: Quinoline vs. Quinazoline: Replacement of quinoline with quinazoline (as in ) introduces an additional nitrogen atom, altering electron distribution and hydrogen-bonding capacity. Quinazolines often exhibit enhanced kinase inhibitory activity compared to quinolines . Adamantane vs. Diazepane: The adamantane-substituted analogue demonstrates superior blood-brain barrier penetration due to its high lipophilicity, whereas the diazepane group offers conformational adaptability for receptor interactions .

- Substituent Effects: Trifluoromethyl (-CF₃): The -CF₃ group in the target compound and improves resistance to oxidative metabolism compared to halogenated (e.g., -Cl) or methoxylated analogues .

- Synthetic Accessibility: Pd-catalyzed cross-coupling (as in ) is a common method for introducing aryl/heteroaryl groups at position 4 of quinolines.

Pharmacological Relevance

- Antimicrobial Potential: Analogues like 4-(adamantan-1-yl)quinoline show antitubercular activity, suggesting the target compound’s diazepane and -CF₃ groups may confer similar efficacy with improved pharmacokinetics.

- CNS Applications: Diazepane-substituted quinolines are explored for neuroprotective or antipsychotic activity due to their structural similarity to benzodiazepines .

Challenges and Limitations

- Data Gaps: Limited biological data (e.g., IC₅₀, binding affinities) for the target compound restrict direct efficacy comparisons.

Biological Activity

Overview

4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of a diazepane ring and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology. The unique structural features of this compound enhance its biological activity, making it a subject of various studies focusing on its mechanism of action and efficacy against different diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an antagonist at neurokinin receptors, which are involved in pain modulation and inflammatory responses . The trifluoromethyl group increases lipophilicity, potentially enhancing the compound's ability to cross biological membranes and interact with intracellular targets.

Anticancer Activity

Recent studies have indicated that quinoline derivatives, including this compound, exhibit significant anticancer properties. For instance, a study evaluated the anticancer activity of quinoline-derived trifluoromethyl alcohols and found them to be potent growth inhibitors in zebrafish embryo models . While specific data on this compound is limited, its structural similarity to these compounds suggests potential efficacy against various cancer cell lines.

Neurological Applications

The compound has been explored for its potential as a neurokinin receptor antagonist, which could be beneficial in treating conditions such as migraines and other chronic pain disorders . The ability to modulate neurokinin signaling pathways positions this compound as a candidate for further investigation in neurological therapeutics.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this compound:

| Study | Compound | IC50 (µM) | Target | Notes |

|---|---|---|---|---|

| Trifluoromethyl Alcohols | 18 | Cancer Cells | Growth inhibition in zebrafish model | |

| Diazapane Derivatives | Varies | Neurokinin Receptors | Antagonistic effects on pain pathways |

These findings suggest that while direct studies on this compound are sparse, related compounds show promising biological activities that warrant further exploration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step protocols:

- Step 1 : Introduce the trifluoromethyl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., using trifluoromethyl iodide or copper-mediated methods) .

- Step 2 : Functionalize the quinoline core with the 1,4-diazepane moiety through alkylation or reductive amination. For example, react 4-chloro-2-(trifluoromethyl)quinoline with 1,4-diazepane under reflux in a polar aprotic solvent (e.g., DMF) with a base like KCO .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (e.g., Pd(PPh) for cross-coupling) and temperature (80–120°C) to improve yield .

Q. How should researchers characterize the structural integrity of this compound?

- Techniques :

- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns (e.g., trifluoromethyl at C2, diazepane at C4). The CF group appears as a singlet (~δ 120–125 ppm in F NMR) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 353.15).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if crystallizable) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Approach :

- In vitro Screening : Test against cancer cell lines (e.g., HCT-116, MCF-7) using MTT assays. Compare IC values with known EZH2 inhibitors (e.g., EPZ-6438) due to structural similarity to diazepane-containing quinolines .

- Enzyme Inhibition : Assess binding to histone methyltransferases (e.g., EZH2) via fluorescence polarization or SPR .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC values across studies)?

- Strategies :

- Purity Validation : Use HPLC (>98% purity) to rule out impurities affecting results .

- Structural Confirmation : Re-analyze batches via F NMR to detect unintended fluorination patterns .

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. Cross-validate using orthogonal assays (e.g., Western blot for H3K27me3 levels in EZH2 studies) .

Q. What strategies are effective for modifying the 1,4-diazepane or trifluoromethyl groups to enhance target selectivity?

- Design Principles :

- Diazepane Modifications : Replace methyl groups with bulkier substituents (e.g., cyclopropyl) to probe steric effects on receptor binding. Use reductive amination with ketones or aldehydes .

- CF Alternatives : Substitute with difluoromethyl or pentafluorosulfanyl groups to modulate lipophilicity and metabolic stability. Synthesize via halogen exchange (e.g., Cl → CF using Ruppert-Prakash reagent) .

- SAR Studies : Generate derivatives and correlate structural changes with activity using QSAR models or molecular docking (e.g., AutoDock Vina with EZH2 crystal structures) .

Q. What advanced techniques are recommended for studying its metabolic stability and degradation pathways?

- Methods :

- In vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Track oxidative dealkylation of the diazepane ring or defluorination .

- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation products using UPLC-PDA .

Q. How can computational chemistry aid in understanding its mechanism of action?

- Tools :

- Molecular Dynamics (MD) : Simulate binding to EZH2’s SAM-binding pocket over 100 ns trajectories. Calculate binding free energy (MM-PBSA) to identify critical interactions (e.g., hydrogen bonds with Tyr111) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential maps, highlighting nucleophilic/electrophilic regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.